1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are docosanoyl and (11Z)-eicosenoyl respectively. It derives from a docosanoic acid and an (11Z)-icos-11-enoic acid.
Scientific Research Applications
Liquid Crystalline/Gel State Phase Separation
- Study Focus: Examined the phase behavior of lipid mixtures containing similar phospholipids and their phase separation into lipid domains, which is crucial for understanding membrane dynamics (Dumaual, Jenski, & Stillwell, 2000).
High-Performance Liquid Chromatography and Mass Spectrometry
- Study Focus: Analyzed unusual branched and unsaturated phospholipid species from marine sponges using high-performance liquid chromatography and mass spectrometry, contributing to our knowledge of marine biochemistry (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Lipase-catalyzed Oxygen Exchange in Lipid Interfaces
- Study Focus: Investigated the miscibility of fatty acids and phosphatidylcholine in lipid monolayers and its implications for enzyme regulation (Smaby, Muderhwa, & Brockman, 1994).
Effect on Membrane Dimensions and Molecular Order
- Study Focus: Observed the impact of unsaturated lipid chains on the structural properties of membranes, providing insights into membrane biophysics (Binder & Gawrisch, 2001).
Phospholipid Bilayer Structure Analysis
- Study Focus: Conducted NMR studies on polyunsaturated phospholipids to understand their biological roles and impact on bilayer structures (Salmon, Dodd, Williams, Beach, & Brown, 1987).
Polymerized Liposomes Formation
- Study Focus: Described the synthesis of a complex phosphatidylcholine and its use in creating stable polymerized liposomes, relevant for drug delivery and membrane modeling (Sadownik, Stefely, & Regen, 1986).
Eicosapentaenoic Acid vs. Docosahexaenoic Acid in Membranes
- Study Focus: Compared the effects of different fatty acids linked to phospholipids on membrane structures, important for understanding their biological activities (Mason, Sherratt, & Bhatt, 2020).
Comparative Study of Mono- and Di-Docosahexaenoic Phosphatidylcholines
- Study Focus: Examined the properties of monolayers and bilayers containing docosahexaenoic acid, contributing to our understanding of membrane fluidity and stability (Zerouga, Jenski, & Stillwell, 1995).
properties
Product Name |
1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C50H98NO8P |
Molecular Weight |
872.3 g/mol |
IUPAC Name |
[(2R)-3-docosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-28-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-29-26-23-21-19-17-15-13-11-9-7-2/h21,23,48H,6-20,22,24-47H2,1-5H3/b23-21-/t48-/m1/s1 |
InChI Key |
JTSFTWZTLBUFSL-ZPFYZEQDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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